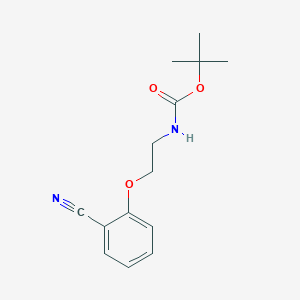
2-(Boc-amino)ethoxylbenzonitrile
Übersicht
Beschreibung
2-(Boc-amino)ethoxylbenzonitrile is a useful research chemical with the CAS number 263409-80-9 . Its molecular weight is 262.30 and the molecular formula is C14H18N2O3 . The IUPAC name is tert-butyl N-[2-(2-cyanophenoxy)ethyl]carbamate .
Synthesis Analysis
The synthesis of N-protected amino esters, such as 2-(Boc-amino)ethoxylbenzonitrile, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular structure of 2-(Boc-amino)ethoxylbenzonitrile can be represented by the canonical SMILES: CC©©OC(=O)NCCOC1=CC=CC=C1C#N . The InChI representation is InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-7-5-4-6-11(12)10-15/h4-7H,8-9H2,1-3H3,(H,16,17) .Chemical Reactions Analysis
The Boc group in 2-(Boc-amino)ethoxylbenzonitrile is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
2-(Boc-amino)ethoxylbenzonitrile and related compounds have significant applications in peptide synthesis. The utilization of Boc-protected amino acids and derivatives, such as those mentioned in these studies, facilitates the efficient synthesis of peptides. For example, unnatural amino acid 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2) mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, is designated by the abbreviation “Hao” and can be incorporated into peptides using standard synthesis techniques (Nowick et al., 2000).
Similarly, ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is used as an efficient coupling reagent for esterification, thioesterification, amidation, and peptide synthesis (Thalluri et al., 2013). This indicates the versatility of Boc-protected compounds in the field of peptide chemistry.
Pharmacological Tool Development
Compounds like 25CN-NBOH, derived from 2,5-dimethoxybenzonitrile, have been extensively used as pharmacological tools. These compounds are potent and selective serotonin 2A receptor agonists and are utilized in various in vivo and in vitro studies. Their synthesis and application in the scientific community have been well-documented, highlighting their importance in receptor signaling studies (Kristensen et al., 2021).
Drug Delivery and Gene Transfer
Boc-protected amino acid derivatives are also utilized in the development of nanocarriers for drug delivery and gene transfer. These derivatives can form hybrid block copolymers acting as vehicles for both drug delivery and gene transfer, demonstrating their potential in biomedicinal therapies (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-cyanophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-7-5-4-6-11(12)10-15/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDHGNUTHNBJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)ethoxylbenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(Difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B3041170.png)




![2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile](/img/structure/B3041182.png)






